N-Desmethyl-Doxylamine as the Predominant Circulating Metabolite: 5-Fold Higher Urinary Abundance Than Parent Drug
N-desmethyl-doxylamine constitutes the major urinary metabolite of doxylamine, with quantitation substantially exceeding that of unchanged parent drug. In rhesus monkeys administered 13 mg/kg ¹⁴C-doxylamine succinate orally, N-desmethyl-doxylamine represented 20% of the total radiolabeled dose recovered in 48-hour urine, compared with only 4% for unchanged doxylamine [1]. Additionally, N-desmethyl-doxylamine achieved a maximum plasma concentration of 790 ng/mL at 2 hours post-dose, versus 930 ng/mL for doxylamine at the same time point [1].
| Evidence Dimension | Urinary metabolite abundance (% of administered radiolabeled dose) |
|---|---|
| Target Compound Data | 20% of dose |
| Comparator Or Baseline | Doxylamine (parent): 4% of dose |
| Quantified Difference | 5-fold higher urinary recovery |
| Conditions | Rhesus monkey, oral 13 mg/kg ¹⁴C-doxylamine succinate, 48-hour urine collection, HPLC with radiometric detection |
Why This Matters
This 5-fold difference establishes N-desmethyl-doxylamine as the analytically dominant circulating metabolite, making its reference standard essential for accurate pharmacokinetic modeling and bioequivalence studies.
- [1] Slikker W Jr, Holder CL, Lipe GW, et al. Metabolism of 14C-labeled doxylamine succinate (Bendectin) in the rhesus monkey (Macaca mulatta). J Anal Toxicol. 1986;10(3):87-92. View Source
